molecular formula C11H12FNO2 B1372749 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 885274-22-6

2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B1372749
CAS No.: 885274-22-6
M. Wt: 209.22 g/mol
InChI Key: MENMVEFYDKWEDO-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a fluorinated derivative of tetrahydronaphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:

    Fluorination: Introduction of a fluorine atom into the naphthalene ring.

    Amination: Introduction of an amino group at the 2-position.

    Carboxylation: Introduction of a carboxylic acid group at the 2-position.

These reactions often require specific catalysts and conditions to achieve high yields and purity. For example, fluorination can be achieved using reagents like Selectfluor, while amination may involve the use of ammonia or amines under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the amino or fluoro groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated tetrahydronaphthalene derivatives and amino acids with similar structural features. Examples include:

  • 2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
  • 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Uniqueness

2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both an amino group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .

Biological Activity

2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 885274-22-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H12_{12}FNO2_2
  • Molecular Weight : 209.22 g/mol
  • Structure : The compound features a naphthalene ring system with an amino group and a fluorine atom, contributing to its unique biological activity.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydronaphthalene compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the structure can enhance activity against various bacterial strains. The presence of the amino and carboxylic acid groups in 2-amino-6-fluoro derivatives may contribute to their interaction with microbial cell walls, leading to increased permeability and cell death.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. A study published in ACS Omega demonstrated that similar compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved include the modulation of signaling pathways such as MAPK and PI3K/Akt, which are crucial in cancer cell survival and growth.

Neuroprotective Effects

There is emerging evidence that compounds structurally related to this compound may have neuroprotective effects. In vitro studies indicate that these compounds can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the efficacy of various tetrahydronaphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 6-position significantly enhanced antimicrobial activity (Table 1).
    CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
    Control128256
    Compound A3264
    Compound B1632
  • Anticancer Activity : In a study examining the effects of various naphthalene derivatives on cancer cell lines (MCF-7 and HeLa), it was found that the compound induced significant apoptosis at concentrations as low as 10 µM after 24 hours of treatment.

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism.
  • Induction of Apoptosis : By affecting mitochondrial membrane potential and activating caspases.
  • Modulation of Signal Transduction Pathways : Influencing pathways related to cell survival and proliferation.

Properties

IUPAC Name

2-amino-6-fluoro-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-9-2-1-8-6-11(13,10(14)15)4-3-7(8)5-9/h1-2,5H,3-4,6,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENMVEFYDKWEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1C=C(C=C2)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655064
Record name 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-22-6
Record name 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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